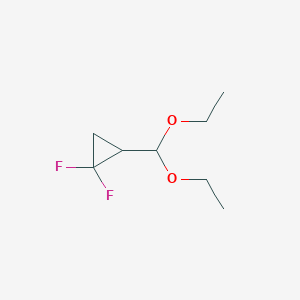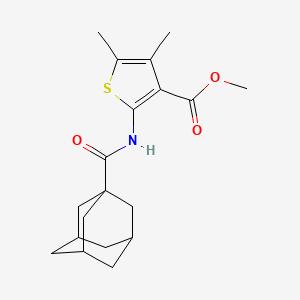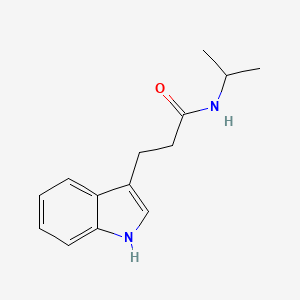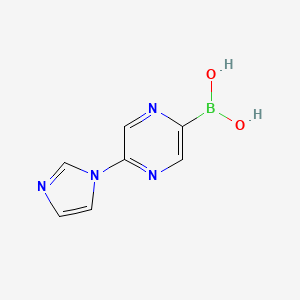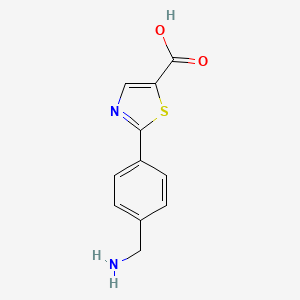![molecular formula C16H13Cl3O3 B14865578 3-{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]phenyl}propanoic acid](/img/structure/B14865578.png)
3-{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]phenyl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]phenyl}propanoic acid is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of multiple chlorine atoms and an ether linkage, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]phenyl}propanoic acid typically involves multiple steps, including halogenation, etherification, and carboxylation. The starting materials often include 3,4-dichlorobenzyl alcohol and 3-chloro-4-hydroxybenzaldehyde. The reaction conditions usually require the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]phenyl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
3-{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]phenyl}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]phenyl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)propanoic acid
- 2-(2,4-Dichlorobenzyloxy)benzaldehyde
Uniqueness
3-{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]phenyl}propanoic acid is unique due to its specific arrangement of chlorine atoms and the presence of an ether linkage. This structural uniqueness contributes to its distinct chemical and biological properties.
特性
分子式 |
C16H13Cl3O3 |
|---|---|
分子量 |
359.6 g/mol |
IUPAC名 |
3-[3-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C16H13Cl3O3/c17-12-4-1-11(8-13(12)18)9-22-15-5-2-10(7-14(15)19)3-6-16(20)21/h1-2,4-5,7-8H,3,6,9H2,(H,20,21) |
InChIキー |
REUBRQAOLQSZRH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCC(=O)O)Cl)OCC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E,6R)-6-[(10S,13R,14R,15S,17R)-15-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B14865499.png)
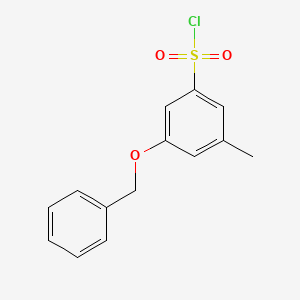
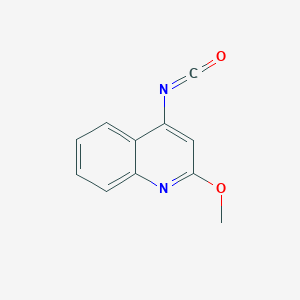
![N,N-Dimethyl-N-[2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridin-3-YL)ethyl]amine](/img/structure/B14865510.png)
